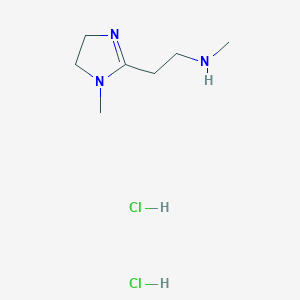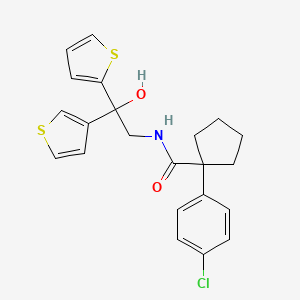
1-(4-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H22ClNO2S2 and its molecular weight is 431.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures incorporating thiophene and chlorophenyl groups, similar to the one , have been synthesized and evaluated for their biological activities. For example, Altundas et al. (2010) synthesized a series of cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, examining their antibacterial and antifungal activities against various pathogenic strains. Some of these compounds exhibited activity comparable to standard antibiotics and antifungal agents, suggesting potential applications in developing new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Anticonvulsant Properties
Research into compounds with similar structural features has also explored their potential anticonvulsant properties. Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, noting the significance of the cyclohexene and aromatic ring structures in their biological activity. This suggests that compounds with related structural elements might be explored for neurological applications, particularly in treating seizure disorders (Kubicki, Bassyouni, & Codding, 2000).
Antioxidant and Anti-inflammatory Activities
The potential antioxidant and anti-inflammatory activities of compounds bearing cyclopentanecarboxamide moieties have been highlighted in the literature. Kumar, Anupama, and Khan (2008) synthesized 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its acid chloride derivatives, screening them for in vitro anti-inflammatory and antioxidant activity. Their findings indicate that such compounds could be valuable in developing treatments for conditions characterized by oxidative stress and inflammation (Kumar, Anupama, & Khan, 2008).
Photochemical and Photophysical Properties
Further afield, Lvov et al. (2017) described the aerobic dimerization of a compound with a thiophenyl group, leading to a photochromic diarylethene with potential applications in developing photoactive compounds. This research underlines the interest in compounds with thiophene and related heterocyclic structures for their unique photochemical and photophysical properties, suggesting avenues for the development of advanced materials and molecular devices (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO2S2/c23-18-7-5-16(6-8-18)21(10-1-2-11-21)20(25)24-15-22(26,17-9-13-27-14-17)19-4-3-12-28-19/h3-9,12-14,26H,1-2,10-11,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJLCUDXOOLXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)
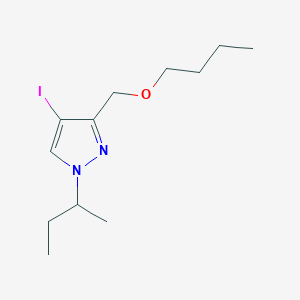
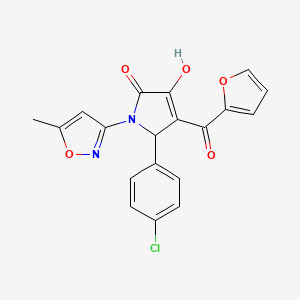
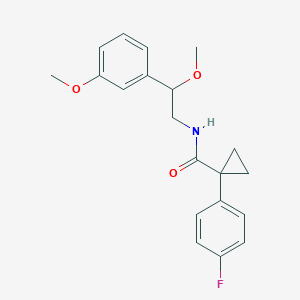
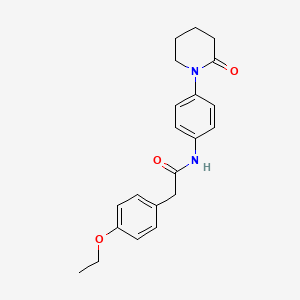

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)

![N-(2-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2866969.png)
